molecular formula C10H11FO B175711 1-(Allyloxymethyl)-2-fluorobenzene CAS No. 1199773-12-0

1-(Allyloxymethyl)-2-fluorobenzene

Cat. No. B175711
M. Wt: 166.19 g/mol
InChI Key: OJAXCJFYXNVXMI-UHFFFAOYSA-N
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Description

1-(Allyloxymethyl)-2-fluorobenzene, also known as AMFB, is a versatile compound used in a variety of scientific research applications. It has a wide range of uses in organic synthesis, biochemistry, and pharmacology. As a result, it has become an important tool for scientists in many different fields.

Scientific Research Applications

  • Organometallic Chemistry and Catalysis Fluorobenzenes like 1-(Allyloxymethyl)-2-fluorobenzene are being increasingly recognized for their role in organometallic chemistry and catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them weakly binding to metal centers. This property allows them to be used as non-coordinating solvents or easily displaced ligands, useful in well-defined complexes of fluorobenzenes and catalytic reactions (Pike, Crimmin, & Chaplin, 2017).

  • Crystal Structure Analysis In crystallography, the existence and nature of C−H···F−C interactions in crystalline fluorobenzenes are significant. These compounds provide insights into weak acceptor capabilities of the C−F group, important for understanding molecular interactions in crystal structures (Thalladi et al., 1998).

  • Cross-Coupling Reactions The presence of directing groups like hydroxy and hydroxymethyl in fluorobenzenes facilitates ortho-selective cross-coupling with Grignard reagents. This is crucial in organic synthesis where fluorobenzenes act as intermediates in the creation of complex organic compounds (Manabe & Ishikawa, 2008).

  • Electrochemical Studies Electrochemical fluorinations of compounds like toluene and monofluoromethylbenzene lead to products like 1-(Allyloxymethyl)-2-fluorobenzene. These reactions are significant in understanding the electrochemical behavior of aromatic compounds and their derivatives (Momota, Mukai, Kato, & Morita, 1998).

  • Chiroptical Molecular Switches 1-(Allyloxymethyl)-2-fluorobenzene, when mounted on structures like adamantane, can act as a chiroptical molecular switch. This application is significant in the field of quantum dynamics and molecular electronics, where control of molecular chirality using laser pulses is explored (Kröner, Klaumünzer, & Klamroth, 2008).

properties

IUPAC Name

1-fluoro-2-(prop-2-enoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAXCJFYXNVXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599877
Record name 1-Fluoro-2-{[(prop-2-en-1-yl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Allyloxymethyl)-2-fluorobenzene

CAS RN

1199773-12-0
Record name 1-Fluoro-2-{[(prop-2-en-1-yl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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